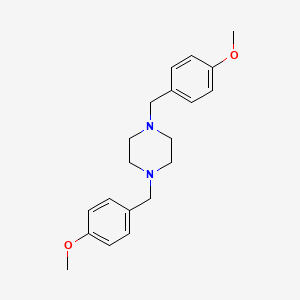![molecular formula C27H35F3O2 B10882866 (E)-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10882866.png)
(E)-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,13-DIMETHYL-16-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLENE}HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL is a complex organic compound with a unique structure that includes multiple rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-DIMETHYL-16-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLENE}HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Addition of the hydroxyl groups: This can be done through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without significant loss of efficiency.
Purification processes: Using techniques such as chromatography to purify the final product.
化学反応の分析
Types of Reactions
10,13-DIMETHYL-16-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLENE}HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove certain functional groups or to alter the oxidation state of the molecule.
Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could yield simpler hydrocarbons.
科学的研究の応用
Medicinal Chemistry: It could be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structure might make it useful in the development of new materials with specific properties, such as high thermal stability or unique electronic properties.
Biological Studies: It could be used to study the effects of specific functional groups on biological activity.
作用機序
The mechanism of action of 10,13-DIMETHYL-16-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLENE}HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: The compound might bind to specific receptors in the body, altering their activity.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound might interfere with signal transduction pathways, leading to changes in cellular activity.
類似化合物との比較
Similar Compounds
- 10,13-DIMETHYL-16-{[4-(FLUOROMETHYL)PHENYL]METHYLENE}HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL
- 10,13-DIMETHYL-16-{[4-(CHLOROMETHYL)PHENYL]METHYLENE}HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL
Uniqueness
The presence of the trifluoromethyl group in 10,13-DIMETHYL-16-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLENE}HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL makes it unique compared to similar compounds. This group can significantly alter the compound’s chemical properties, such as its reactivity and stability, and can also affect its biological activity.
特性
分子式 |
C27H35F3O2 |
|---|---|
分子量 |
448.6 g/mol |
IUPAC名 |
(16E)-10,13-dimethyl-16-[[4-(trifluoromethyl)phenyl]methylidene]-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C27H35F3O2/c1-25-11-9-20(31)15-19(25)7-8-21-22(25)10-12-26(2)23(21)14-17(24(26)32)13-16-3-5-18(6-4-16)27(28,29)30/h3-6,13,19-24,31-32H,7-12,14-15H2,1-2H3/b17-13+ |
InChIキー |
QUYCEUJYTAJEMW-GHRIWEEISA-N |
異性体SMILES |
CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)C(F)(F)F)/C4O)C)O |
正規SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)C(F)(F)F)C4O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B10882784.png)
![(E)-3-(4-methoxyphenyl)-N-[(pyridine-3-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B10882794.png)
![methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882798.png)
![2-(4-methoxyphenyl)-N'-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]acetohydrazide](/img/structure/B10882799.png)
![(3-fluorophenyl){4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazino}methanone](/img/structure/B10882805.png)
![(3-Methoxyphenyl)[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10882807.png)


![methyl [(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882823.png)
![8-Ethyl-5-oxo-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10882828.png)
![(4Z)-2-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882829.png)
![3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10882845.png)
![2-({2-[(4-Nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10882850.png)
![3-[(4-Bromophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B10882858.png)
